molecular formula C14H18O4 B055125 3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone CAS No. 121789-35-3

3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone

Cat. No.: B055125
CAS No.: 121789-35-3
M. Wt: 250.29 g/mol
InChI Key: QWGQOWFJIIGQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urate is the ionized form of uric acid, a heterocyclic compound composed of carbon, nitrogen, oxygen, and hydrogen. It is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine. High concentrations of urate in the blood can lead to medical conditions such as gout and kidney stones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Urate can be synthesized through various methods, including neutralization, alkaline titration, and acid titration. These methods involve the crystallization of uric acid into monosodium urate crystals .

Industrial Production Methods: In industrial settings, urate is often produced by the enzymatic oxidation of uric acid using urate oxidase. This enzyme catalyzes the conversion of uric acid to allantoin, which is more soluble and easily excreted .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Molecular oxygen and urate oxidase are commonly used.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products:

    Oxidation: Allantoin and hydrogen peroxide.

    Reduction: Various reduced intermediates.

    Substitution: Substituted urate derivatives.

Scientific Research Applications

Physical Properties

  • Molecular Formula : C13H14O4
  • Molecular Weight : 234.25 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and acetone.

Pharmaceutical Development

One of the primary applications of 3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various therapeutic agents. Its properties allow for modifications that can enhance bioactivity and selectivity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit anticancer properties. For instance, modifications to the methoxy group have been shown to influence the cytotoxic activity against specific cancer cell lines .

Material Science

In material science, this compound is utilized in the development of polymers and coatings. Its dioxane component contributes to improved flexibility and durability of materials.

Application Example: Coating Formulations

Studies indicate that incorporating this compound into coating formulations enhances adhesion and resistance to environmental factors .

Analytical Chemistry

The compound is also significant in analytical chemistry as a standard reference material for various analytical techniques, including chromatography and mass spectrometry.

Method Development: Chromatographic Techniques

The use of this compound as a standard has facilitated the development of reliable chromatographic methods for the quantification of similar compounds in complex mixtures .

Table 1: Applications Overview

Application FieldSpecific Use CaseBenefits
PharmaceuticalSynthesis of anticancer agentsEnhanced bioactivity and selectivity
Material SciencePolymer and coating developmentImproved flexibility and durability
Analytical ChemistryStandard reference materialReliable quantification methods

Mechanism of Action

Urate exerts its effects primarily through its role as an antioxidant. It scavenges reactive oxygen species, protecting cells from oxidative damage. In the body, urate is transported by various proteins, including urate transporter 1 and glucose transporter 9, which regulate its levels in the blood and tissues .

Comparison with Similar Compounds

Uniqueness: Urate is unique in its dual role as both a waste product and an antioxidant. Unlike urea, which is relatively non-toxic, high levels of urate can lead to medical conditions. Additionally, urate’s involvement in purine metabolism distinguishes it from other nitrogenous waste products .

Biological Activity

3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by research findings from diverse sources.

Chemical Structure and Properties

The compound features a methoxy group and a dioxane ring, which may contribute to its biological activity. The structural formula can be represented as follows:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antiviral Activity : The compound has been noted for its inhibitory effects on viral replication, particularly against SARS-CoV-2, as evidenced by studies showing reduced viral load in treated cells .
  • Cytotoxicity : In vitro studies have demonstrated that this compound induces cytotoxic effects in various cancer cell lines. The IC50 values indicate significant potency in inhibiting cell proliferation .
  • Enzymatic Inhibition : It has been observed to lower secondary proteolytic contaminant activities while maintaining typical collagenase activity, suggesting its potential as a therapeutic agent in conditions involving extracellular matrix remodeling .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Viral Proteins : The compound may interfere with the function of viral proteins necessary for replication and assembly, thereby reducing the overall viral load in infected cells.
  • Cell Cycle Arrest : Similar to other compounds with cytotoxic properties, it may induce cell cycle arrest at G1 and G2/M phases, leading to apoptosis in cancer cells .
  • Modulation of Signaling Pathways : The compound's interaction with specific cellular pathways could lead to altered gene expression profiles that favor apoptosis over survival in malignant cells.

Case Studies and Research Findings

StudyFindings
Alexandre Brenet et al. (2020)Demonstrated antiviral properties against SARS-CoV-2 with effective reduction in viral replication .
Uday Kishore et al. (2023)Reported cytotoxic effects on pancreatic cancer cells with an IC50 value indicating potent activity .
Annamarie E. Allen et al. (2022)Showed that the compound modulates cell cycle dynamics and induces apoptosis in various tumor lines .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone in laboratory settings?

  • Methodological Answer : Proper personal protective equipment (PPE) must include NIOSH/EN 166-certified face shields, gloves inspected for integrity, and lab coats to prevent skin contact. Engineering controls like fume hoods are mandatory. Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination .

Q. How can the molecular structure of this compound be characterized?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, dioxane ring protons as multiplets).
  • IR : Identify carbonyl (C=O) stretching near 1700 cm⁻¹ and ether (C-O-C) bands at 1100–1250 cm⁻¹.
  • Mass Spectrometry : Confirm molecular weight (e.g., C₁₆H₂₂O₃ via high-resolution MS) and fragmentation patterns.
    Reference databases like NIST (e.g., InChIKey: BJJQJLOZWBZEGA for structural analogs) ensure accuracy .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A two-step approach is typical:

Nucleophilic Addition : React 3-methoxypropiophenone with 1,3-dioxane-2-carbaldehyde under acidic conditions to form the dioxane ring.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic reactivity of the dioxane carbaldehyde.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve intermediate stability.
  • Temperature Control : Maintain 0–5°C during nucleophilic addition to suppress side reactions.
    Yields >70% have been reported with optimized conditions .

Q. What analytical strategies resolve contradictions in spectral data for structural analogs?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., DFT calculations for chemical shifts).
  • Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., dioxane ring conformation) .

Q. How do electronic effects of the 1,3-dioxane ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The dioxane ring acts as an electron-donating group, activating the adjacent carbonyl for nucleophilic attack. Steric hindrance from the dioxane’s chair conformation may limit accessibility in Suzuki-Miyaura couplings. Computational modeling (e.g., Hirshfeld charge analysis) quantifies electronic contributions .

Q. What strategies address discrepancies in biological activity data for structural derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent molar concentrations across assays.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.
  • Receptor Docking Studies : Correlate computational binding affinities with experimental IC₅₀ values .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-16-12-5-2-4-11(10-12)13(15)6-7-14-17-8-3-9-18-14/h2,4-5,10,14H,3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGQOWFJIIGQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560178
Record name 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121789-35-3
Record name 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.